molecular formula C7H4Br2O2 B1296138 5,6-Dibromo-1,3-benzodioxole CAS No. 5279-32-3

5,6-Dibromo-1,3-benzodioxole

Cat. No.: B1296138
CAS No.: 5279-32-3
M. Wt: 279.91 g/mol
InChI Key: WPYAICCSYGUFTK-UHFFFAOYSA-N
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Description

5,6-Dibromo-1,3-benzodioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless or yellowish crystalline solid .


Synthesis Analysis

The synthesis of this compound involves the bromination of benzodioxole with NBS .


Molecular Structure Analysis

The molecular formula of this compound is C7H4Br2O2 . The exact mass is 279.85576 g/mol and the monoisotopic mass is 277.85780 g/mol .


Physical and Chemical Properties Analysis

This compound is a colorless or yellowish crystalline solid . It has a molecular weight of 279.91 g/mol . It has a XLogP3-AA value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Anticancer and Antimicrobial Properties

  • Research has demonstrated that derivatives of 1,3-benzodioxole, a class to which 5,6-Dibromo-1,3-benzodioxole belongs, exhibit potent anticancer and antimicrobial activities. Specifically, certain compounds in this class have shown greater anticancer and antibacterial potency than standard reference compounds like cisplatin and cinoxacin (Gupta et al., 2016). Additionally, these compounds have been investigated for their DNA binding capacity, a crucial feature in the development of new therapeutic agents (Altıntop et al., 2016).

Synthesis and Derivatives

  • The synthesis of 1,3-benzodioxole derivatives, including this compound, has been a subject of considerable interest due to their potential biological activities. Studies have focused on the development of efficient synthesis methods for these compounds, emphasizing the importance of obtaining high yields and purity for subsequent biological testing (Micale et al., 2002).

Insecticidal Activity

  • Benzodioxole derivatives have also been studied for their insecticidal properties. For example, specific benzyl-1,3-benzodioxole analogues have demonstrated significant sterilant effects on various insect species, highlighting their potential as eco-friendly pest control agents (Vanmellaert et al., 1983).

Photopolymerization and Material Science

  • In the field of material science, certain 1,3-benzodioxole derivatives have been investigated for their role in photopolymerization processes. These compounds can act as photoinitiators, facilitating the polymerization of monomers under light exposure, which is vital in developing new materials and coatings (Kumbaraci et al., 2012).

Safety and Hazards

5,6-Dibromo-1,3-benzodioxole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5,6-Dibromo-1,3-benzodioxole is currently not well-understood. Factors such as pH, temperature, and the presence of other molecules could potentially impact the compound’s activity. Future studies should aim to investigate these environmental influences in more detail.

Biochemical Analysis

Biochemical Properties

5,6-Dibromo-1,3-benzodioxole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to competitive inhibition. This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These interactions can result in altered gene expression and changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound has been found to have minimal toxic effects, primarily influencing enzyme activity and gene expression. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those regulated by cytochrome P450 enzymes. It can act as both a substrate and an inhibitor of these enzymes, affecting the metabolism of other compounds. The interaction with cytochrome P450 enzymes can lead to changes in metabolic flux and the levels of various metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound is influenced by its chemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, this compound can be targeted to other organelles, such as mitochondria, through specific targeting signals and post-translational modifications. These localizations are essential for the compound’s role in regulating cellular processes .

Properties

IUPAC Name

5,6-dibromo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYAICCSYGUFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280119
Record name 5,6-dibromo-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5279-32-3
Record name 5279-32-3
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Record name 5,6-dibromo-1,3-benzodioxole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5279-32-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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